Angiotensin III
Übersicht
Beschreibung
Synthesis Analysis
Angiotensin III is synthesized from Angiotensin II by the action of aminopeptidases, such as aminopeptidase A (APA) and aminopeptidase N (APN), which remove the N-terminal amino acid from Angiotensin II. This enzymatic pathway highlights the dynamic nature of angiotensin peptides and their regulatory mechanisms in physiological contexts. The conversion of Angiotensin I to Angiotensin III involves intermediate steps catalyzed by angiotensin-converting enzyme (ACE) and other peptidases, indicating a complex network of enzyme interactions modulating the effects of angiotensin peptides (Chiu et al., 1976).
Molecular Structure Analysis
The molecular structure of Angiotensin III, which lacks the N-terminal amino acid of Angiotensin II, suggests differences in receptor binding and function. These structural variations are critical for its distinct biological activities, including its affinity for angiotensin receptors and its role in the brain and pituitary physiology (Raymond Ardaillou, 1997).
Chemical Reactions and Properties
Angiotensin III's chemical properties, such as its ability to be further processed into other biologically active peptides, underscore its significance in the RAS. Its interactions with specific enzymes and receptors dictate its role in physiological processes and its potential therapeutic targets (S. Wilk & L. Thurston, 1990).
Wissenschaftliche Forschungsanwendungen
-
Physiological Effects of Angiotensin III
- Scientific Field : Physiology
- Summary of Application : Angiotensin III (Ang III) is a peptide hormone that plays an important role in the Renin Angiotensin System (RAS). It has various physiological roles and is involved in the pathophysiology of many diseases, such as hypertension, Congestive Heart Failure (CHF), Myocardial Infarction (MI), and diabetic nephropathy .
- Methods of Application : Ang III is a heptapeptide and is formed when Aspartyl Aminopeptidase A (APA) removes the aspartic acid residue from the amino terminal of Angiotensin II .
- Results or Outcomes : Ang III has about 40% of the vasopressin activity of Angiotensin II, but 100% of the aldosterone-stimulating activity. It has been suggested that Ang III is the natural aldosterone-stimulating peptide .
-
Angiotensin III in Aldosterone Secretion
- Scientific Field : Endocrinology
- Summary of Application : Angiotensin III stimulates aldosterone secretion from the adrenal gland. This process involves the Angiotensin II Type 2 Receptor but not the Angiotensin II Type 1 Receptor .
- Methods of Application : In vitro, different angiotensins were added to rat adrenal glomerulosa, and aldosterone concentration in the medium was measured .
- Results or Outcomes : Ang III-induced aldosterone release was not blocked by an Angiotensin II Type 1 Receptor antagonist, but was partially blocked by an Angiotensin II Type 2 Receptor antagonist. Over 60% of Ang III-induced aldosterone release may be independent of both receptors .
-
Angiotensin III in Central Nervous System
- Scientific Field : Neurology
- Summary of Application : Angiotensin III has a major physiological role in the brain, where it acts as a central regulator of blood pressure and vasopressin release .
- Methods of Application : Angiotensin II can be further processed by aminopeptidase A to form Angiotensin III .
- Results or Outcomes : Angiotensin III has a similar affinity to the AT1R as Angiotensin II. Its major physiological role is in the brain, where it acts as a central regulator of blood pressure and vasopressin release .
-
Angiotensin III in Renin Angiotensin System
- Scientific Field : Physiology
- Summary of Application : Angiotensin III is a physiologically relevant peptide of the Renin Angiotensin System (RAS). It plays an important role in the pathophysiology of many diseases, such as hypertension, Congestive Heart Failure (CHF), Myocardial Infarction (MI), and diabetic nephropathy .
- Methods of Application : Angiotensin II is metabolized rapidly to Angiotensin III by Aspartyl Aminopeptidase A (APA). APA removes the aspartic acid residue from the amino terminal of the peptide .
- Results or Outcomes : Angiotensin III has many physiological activities. It has about 40% of the vasopressin activity of Angiotensin II, but 100% of the aldosterone-stimulating activity .
-
Angiotensin III in Adipic Tissue
- Scientific Field : Endocrinology
- Summary of Application : Angiotensin III has been found to have effects on adipic tissue. It is part of the renin–angiotensin system, which regulates blood pressure and also stimulates the release of aldosterone from the adrenal cortex to promote sodium retention by the kidneys .
- Methods of Application : Angiotensin III is derived from the precursor molecule angiotensinogen, a serum globulin produced in the liver .
- Results or Outcomes : The specific effects of Angiotensin III on adipic tissue are not fully understood and are the subject of ongoing research .
-
Angiotensin III in Cardiovascular System
- Scientific Field : Cardiology
- Summary of Application : Angiotensin III acts on the cardiovascular system to cause vasoconstriction and an increase in blood pressure .
- Methods of Application : Angiotensin II can be further processed by aminopeptidase A to form Angiotensin III .
- Results or Outcomes : Angiotensin III has a similar affinity to the AT1R as Angiotensin II. Its major physiological role is in the cardiovascular system, where it acts as a regulator of blood pressure .
Safety And Hazards
Zukünftige Richtungen
Research on Angiotensin III has mainly concentrated on hypertension and the central renin-angiotensin system (RAS) . Future research is focused on the combination of existing and novel treatments that neutralize the angiotensin II type I (AT1) receptor-mediated action of the angiotensin II peptide . Orally active Aminopeptidase A inhibitor prodrugs, by blocking brain RAS activity, represent a promising novel strategy for treating hypertension .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H66N12O9/c1-5-27(4)38(57-40(61)33(21-29-15-17-31(59)18-16-29)53-42(63)37(26(2)3)56-39(60)32(47)13-9-19-51-46(48)49)43(64)54-34(23-30-24-50-25-52-30)44(65)58-20-10-14-36(58)41(62)55-35(45(66)67)22-28-11-7-6-8-12-28/h6-8,11-12,15-18,24-27,32-38,59H,5,9-10,13-14,19-23,47H2,1-4H3,(H,50,52)(H,53,63)(H,54,64)(H,55,62)(H,56,60)(H,57,61)(H,66,67)(H4,48,49,51)/t27-,32-,33-,34-,35-,36-,37-,38-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMRCKSBBNJCMR-KMZPNFOHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H66N12O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
931.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Angiotensin III | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001036 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Angiotensin III | |
CAS RN |
13602-53-4, 12687-51-3 | |
Record name | Angiotensin III, 5-Ile- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013602534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Angiotensin III | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001036 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.